molecular formula C11H15NO3 B8621863 O-methyl-D,L-serine benzyl ester

O-methyl-D,L-serine benzyl ester

Cat. No.: B8621863
M. Wt: 209.24 g/mol
InChI Key: PLGIWPZJAPVLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methyl-D,L-serine benzyl ester is a synthetic amino acid derivative where the hydroxyl (-OH) group of serine is methylated (O-methyl), and the carboxyl (-COOH) group is protected as a benzyl ester. This dual protection enhances its stability during organic synthesis, particularly in peptide coupling and glycosylation reactions. The benzyl ester group is commonly used for carboxyl protection due to its ease of removal via hydrogenolysis, while the O-methyl group prevents unwanted side reactions at the hydroxyl site . The racemic (D,L) form is often employed in industrial applications due to cost-effective synthesis routes, as evidenced by its production from 2-chloroacrylonitrile and benzyl alcohol via catalytic hydrogenation . This compound serves as a key intermediate in pharmaceuticals, such as antitumor agents and antituberculosis derivatives, where controlled deprotection enables selective functionalization .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl 2-amino-3-methoxypropanoate

InChI

InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3

InChI Key

PLGIWPZJAPVLTD-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

O-methyl-D,L-serine benzyl ester serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a significant role in developing drugs aimed at treating neurological disorders. Its structural properties allow for modifications that enhance the efficacy and bioavailability of therapeutic agents.

Case Study: Synthesis of Lacosamide

A notable application involves the synthesis of lacosamide, an anticonvulsant medication. The process utilizes O-methyl-D,L-serine as a precursor, highlighting its importance in drug formulation. The steps include:

  • Reacting N-acetyl-D-serine methyl ester with benzylamine.
  • Methylating the resultant compound to yield lacosamide .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and protein interactions. This compound aids researchers in understanding complex biochemical pathways and mechanisms.

Applications in Enzyme Studies

  • Enzyme Inhibition : It has been used to investigate the inhibition effects on various enzymes, providing insights into metabolic regulation.
  • Protein Interaction Studies : Researchers have employed this compound to analyze binding affinities and interaction dynamics between proteins involved in metabolic processes .

Peptide Synthesis

This compound is valuable in peptide synthesis, which is essential for developing new therapies and vaccines. Its ability to facilitate the formation of peptide bonds makes it a preferred choice for researchers working on peptide-based therapeutics.

Drug Delivery Systems

The compound's physicochemical properties lend themselves well to formulating advanced drug delivery systems. By enhancing the solubility and stability of active pharmaceutical ingredients, it contributes to improved therapeutic outcomes.

Cosmetic Formulations

Emerging research suggests potential applications in cosmetic formulations, particularly in skin care products targeting aging processes. The compound's biochemical properties may offer benefits such as enhanced skin penetration and efficacy in anti-aging formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of O-methyl-D,L-serine benzyl ester are compared below with related serine derivatives and benzyl esters. Key distinctions in synthesis, applications, and biological activity are highlighted.

Structural Analogues

Compound O-Protection Carboxyl Protection Key Features
This compound Methyl Benzyl ester Enhanced stability; used in peptide synthesis and antitumor drug precursors .
O-Benzyl-L-serine Benzyl Free acid Acts as a non-natural substrate for amino acid transporters; mimics L-serine in uptake assays .
L-Serine benzyl ester Free -OH Benzyl ester Studied for protonation constants in ethanol-water mixtures; lower solubility than O-protected analogs .
N-Cbz-L-serine benzyl ester Free -OH Benzyl ester + N-Cbz Dual protection (N- and C-terminus); high-yield synthesis (93.2%) for peptide backbone diversification .
L-Serine methyl ester Free -OH Methyl ester Improved water solubility and antitumor activity due to hydrogen bonding with hydroxyl groups .

Key Research Findings

  • Synthetic Efficiency :

    • The Shanzer and Libman method for trilactone synthesis achieved a 64% yield using L-serine methyl ester, surpassing O-benzyl analogs in efficiency .
    • Phase-transfer catalysis for O-benzyl-D,L-serine benzyl ester synthesis minimizes side reactions, achieving 88% crude yield .
  • Therapeutic Potential: NP-Ser-PA, derived from L-serine benzyl ester, inhibits lysophosphatidic acid receptors (IC₅₀ = 50 nM), highlighting its role in lipid signaling modulation .

Data Tables

Table 2: Solubility and Stability

Compound Solubility in Water (mg/mL) LogP Key Stability Feature
This compound 0.12 3.2 Stable under hydrogenolysis conditions
L-Serine methyl ester 8.5 0.9 Hydrolytically labile in acidic media
N-Cbz-L-serine benzyl ester 0.08 4.1 Stable to nucleophilic substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.